molecular formula C20H20N4O5 B2489581 3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1351631-80-5

3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2489581
CAS No.: 1351631-80-5
M. Wt: 396.403
InChI Key: DRQBRHLPWSDBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the azetidine ring with a pyridin-3-ylmethyl halide under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Oxalate Formation: The final step involves the reaction of the oxadiazole compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole
  • 3-Benzyl-5-(1-(pyridin-4-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-3-ylmethyl group may confer distinct binding properties compared to other isomers.

Properties

IUPAC Name

3-benzyl-5-[1-(pyridin-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O.C2H2O4/c1-2-5-14(6-3-1)9-17-20-18(23-21-17)16-12-22(13-16)11-15-7-4-8-19-10-15;3-1(4)2(5)6/h1-8,10,16H,9,11-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQBRHLPWSDBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CN=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.